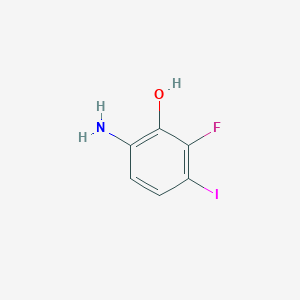

6-Amino-2-fluoro-3-iodophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-2-fluoro-3-iodophenol is a chemical compound with the molecular formula C6H5FINO and a molecular weight of 253.01 .

Synthesis Analysis

The synthesis of phenols like this compound can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Aplicaciones Científicas De Investigación

Application in Anti-HIV Agents

6-Amino-2-fluoro-3-iodophenol derivatives have been explored in the context of HIV treatment. Shirasaka et al. (1990) synthesized and tested various halo-substituted dideoxypurine ribofuranosides (ddPs), including 2-amino-6-fluoro derivatives, for their in vitro activity against HIV. These compounds showed potent activity against HIV, comparable to existing treatments, and completely blocked HIV infectivity without affecting target cell growth (Shirasaka et al., 1990).

Photophysics and Biological Applications

Vázquez et al. (2005) synthesized a new environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shows promise as a biological probe due to its responsive fluorescence in various environments. This research extends the applications of similar fluorophores for monitoring biological interactions, such as protein-protein interactions (Vázquez, Blanco & Imperiali, 2005).

Design and Synthesis of Fluorescent Amino Acids

Cheng et al. (2020) discussed the advances in the design and synthesis of fluorescent amino acids, which are instrumental in constructing fluorescent macromolecules like peptides and proteins. These developments are crucial for non-invasive studies in cells and organisms, enhancing our understanding of biological systems at the molecular level (Cheng, Kuru, Sachdeva & Vendrell, 2020).

Development of Protease-Sensitive Fluorogenic Probes

Richard et al. (2008) used a self-immolative spacer strategy to create new protease-sensitive fluorogenic probes. These probes are based on phenol-based fluorophores and are released through an enzyme-initiated reaction, demonstrating potential applications in the detection and study of proteases (Richard, Meyer, Jolivel, Massonneau, Dumeunier, Vaudry, Vaudry, Renard & Romieu, 2008).

Radiopharmaceutical Applications

Libert et al. (2013) described the production of no-carrier-added 6-18F-Fluoro-l-Dopa, a radiopharmaceutical for evaluating presynaptic dopaminergic function. This advancement represents a significant contribution to the field of nuclear medicine, particularly in the context of PET imaging (Libert, Franci, Plenevaux, Ooi, Maruoka, Luxen & Lemaire, 2013).

Propiedades

IUPAC Name |

6-amino-2-fluoro-3-iodophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHLXTUXJQHMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

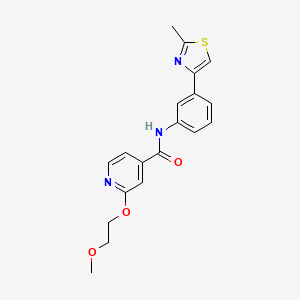

![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)

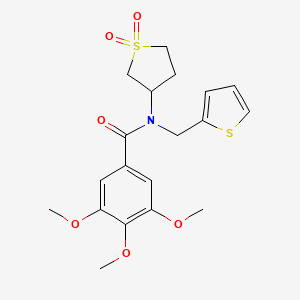

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)

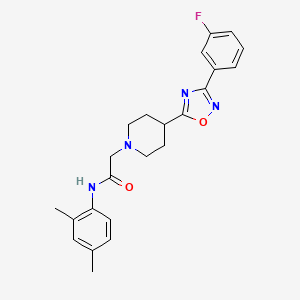

![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)

![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)

![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)